![molecular formula C10H8BrClS B6165097 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene CAS No. 1048357-77-2](/img/no-structure.png)
3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are generally used in scientific research and have shown potential for various applications in the field of science and industry. They are often used as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
Bromomethyl compounds can be synthesized from various precursors. For instance, bromination of the methyl groups of dimethylglyoxime can lead to the formation of a bis(bromomethyl) compound . Another method involves the reaction of methanol with bromine in the presence of sulfur or hydrogen sulfide .Molecular Structure Analysis
The structure of bromomethyl compounds can be determined using techniques such as X-ray crystallography . These compounds often have planar structures and are stabilized by Van der Waals forces .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in free radical bromination reactions . They can also react with hydrazides to form pyrrole rings .Physical And Chemical Properties Analysis
Bromomethyl compounds typically have a molecular weight of around 200 g/mol . They are often colorless and have a chloroform-like odor .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene involves the bromination of 2-methyl-5-chlorobenzothiophene followed by the reaction of the resulting compound with formaldehyde.", "Starting Materials": [ "2-methyl-5-chlorobenzothiophene", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-5-chlorobenzothiophene in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 3-(bromomethyl)-5-chloro-2-methylbenzothiophene.", "Step 7: Dissolve the product in formaldehyde and acetic acid.", "Step 8: Heat the reaction mixture at reflux for several hours.", "Step 9: Cool the reaction mixture and extract the product with dichloromethane.", "Step 10: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 11: Concentrate the organic layer under reduced pressure to obtain 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene." ] } | |
CAS-Nummer |
1048357-77-2 |
Molekularformel |
C10H8BrClS |
Molekulargewicht |
275.59 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H8BrClS/c1-6-9(5-11)8-4-7(12)2-3-10(8)13-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
PORAALJJCHVASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Cl)CBr |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.